molecular formula C25H22N2O5 B2590969 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3'-methoxy-[1,1'-biphenyl]-4-carboxamide CAS No. 1903620-51-8

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3'-methoxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2590969
CAS No.: 1903620-51-8
M. Wt: 430.46
InChI Key: GTRPNLUBCCULND-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a unique structure combining an oxazolidinone ring, a phenylethyl group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of amino alcohols with carbonyl compounds . The phenylethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the biphenyl moiety is attached through a Suzuki coupling reaction, using palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted oxazolidinones .

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt metabolic pathways, leading to the compound’s observed biological effects . The biphenyl moiety may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of an oxazolidinone ring, phenylethyl group, and biphenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-31-21-9-5-8-20(14-21)17-10-12-19(13-11-17)24(29)26-22(18-6-3-2-4-7-18)15-27-23(28)16-32-25(27)30/h2-14,22H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRPNLUBCCULND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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